molecular formula C22H22FNO4 B11311704 N-[2-(2-fluorophenyl)ethyl]-3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide

N-[2-(2-fluorophenyl)ethyl]-3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide

Cat. No.: B11311704
M. Wt: 383.4 g/mol
InChI Key: WYLYTRDSITXBIT-UHFFFAOYSA-N
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Description

N-[2-(2-fluorophenyl)ethyl]-3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide is a synthetic organic compound that belongs to the class of chromen-2-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-fluorophenyl)ethyl]-3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where 2-fluorobenzoyl chloride reacts with the chromen-2-one derivative in the presence of a Lewis acid catalyst.

    Formation of the Propanamide Moiety: The final step involves the reaction of the intermediate product with 3-bromopropanamide under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-fluorophenyl)ethyl]-3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The carbonyl group in the chromen-2-one moiety can be reduced to form a dihydro derivative.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketone or aldehyde derivatives.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(2-fluorophenyl)ethyl]-3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Coumarin Derivatives: Compounds with similar chromen-2-one structures, such as warfarin and dicoumarol.

    Fluorophenyl Derivatives: Compounds containing the fluorophenyl group, such as fluoxetine and flurbiprofen.

Uniqueness

N-[2-(2-fluorophenyl)ethyl]-3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C22H22FNO4

Molecular Weight

383.4 g/mol

IUPAC Name

N-[2-(2-fluorophenyl)ethyl]-3-(7-hydroxy-4,8-dimethyl-2-oxochromen-3-yl)propanamide

InChI

InChI=1S/C22H22FNO4/c1-13-16-7-9-19(25)14(2)21(16)28-22(27)17(13)8-10-20(26)24-12-11-15-5-3-4-6-18(15)23/h3-7,9,25H,8,10-12H2,1-2H3,(H,24,26)

InChI Key

WYLYTRDSITXBIT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)O)CCC(=O)NCCC3=CC=CC=C3F

Origin of Product

United States

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